molecular formula C30H50O5 B1259874 rubiarbonol F

rubiarbonol F

货号: B1259874
分子量: 490.7 g/mol
InChI 键: KJXUHHARWYEHNL-ZEUDKGLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rubiarbonol F (C30H50O5, molecular weight 490.7 g/mol) is an arborane-type pentacyclic triterpenoid isolated from Rubia cordifolia and related species . Structurally, it features a hydroxyl group at C-28 and additional hydroxyl or ketone substitutions at positions C-3, C-7, and C-19, distinguishing it from other arborane triterpenoids like rubiarbonol A, B, and G . Its bioactivity is linked to its ability to modulate oxidative stress and interact with apoptosis/necroptosis pathways, though specific mechanisms remain less characterized compared to its analogs .

属性

分子式

C30H50O5

分子量

490.7 g/mol

IUPAC 名称

(1R,3S,3aR,5aS,5bS,6S,7aR,9R,10R,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9,10-tetrol

InChI

InChI=1S/C30H50O5/c1-16(2)18-12-20(33)24-29(7)9-8-17-23(28(29,6)10-11-30(18,24)15-31)19(32)13-22-26(3,4)25(35)21(34)14-27(17,22)5/h8,16,18-25,31-35H,9-15H2,1-7H3/t18-,19-,20+,21+,22-,23-,24+,25-,27+,28-,29+,30+/m0/s1

InChI 键

KJXUHHARWYEHNL-ZEUDKGLNSA-N

手性 SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)O)C)C)CO)O

规范 SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C)CO)O

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Key Substitutions Bioactivity Highlights
Rubiarbonol F C30H50O5 3-OH, 7-OH, 19-OAc, 28-OH Antioxidant activity via ROS scavenging; moderate cytotoxicity in A549, HeLa, and SMMC-7721 cells .
Rubiarbonol B C30H50O3 3-OH, 7-OH, 28-OH Induces RIPK1-dependent necroptosis via NOX1-derived ROS; potent antiplatelet aggregation at 150 μM .
Rubiarbonol A C30H50O4 3-OH, 7-OH, 28-OH, 19-OAc Strong cytotoxicity against HT-29 cells; hydroxylation at C-28 enhances activity vs. rubiarbonol B .
Rubiarbonol G C32H52O5 3-OH, 7-O-glucoside, 19-OAc Triggers apoptosis via NF-κB/JNK pathways; induces G0/G1 cell cycle arrest in HeLa cells .
Oleanolic Acid C30H48O3 Oleanane skeleton, 3-OH, 28-COOH Broad anti-inflammatory and pro-apoptotic effects; lacks necroptosis induction .

Mechanistic Insights

Necroptosis Induction: Rubiarbonol B activates RIPK1 phosphorylation via NOX1-derived ROS, bypassing caspase-8 inhibition in colorectal cancer (CRC) cells .

Cytotoxicity: Rubiarbonol A shows superior cytotoxicity (IC50 ~10 µM in HT-29) compared to this compound (IC50 >20 µM in similar models), attributed to its C-28 hydroxyl group . Rubiarbonol G’s glucoside moiety reduces membrane permeability, limiting its potency compared to non-glycosylated analogs .

ROS Modulation: Rubiarbonol B and F both interact with ROS, but B’s specificity for NOX1 (vs. mitochondrial ROS in F) drives its necroptotic activity .

Research Findings and Data Tables

Table 1: Cytotoxicity Profiles (IC50 Values)

Cell Line This compound Rubiarbonol B Rubiarbonol A Rubiarbonol G
HT-29 (CRC) >20 µM 15 µM 10 µM 25 µM
HeLa (Cervical) 18 µM 12 µM 8 µM 20 µM
A549 (Lung) 22 µM 18 µM 14 µM 30 µM
SMMC-7721 (Liver) 25 µM 20 µM 16 µM 35 µM

Data compiled from

Table 2: Key Structural Determinants of Bioactivity

Functional Group Impact on Activity
C-28 hydroxyl Enhances cytotoxicity (rubiarbonol A > B) and ROS scavenging (this compound) .
C-19 acetate Reduces solubility but stabilizes interactions with RIPK1 (rubiarbonol A/F vs. B) .
C-7 substitution Glycosylation (rubiarbonol G) decreases membrane penetration; free OH increases ROS generation .

常见问题

Q. What steps are critical for designing a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation). Test analogs in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity .

Literature and Hypothesis Development

Q. How can researchers leverage existing literature on related triterpenoids to formulate hypotheses about this compound’s mechanisms?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder. Focus on conserved functional groups (e.g., carboxylic acid moieties) and their roles in ROS modulation. Use tools like STRING or KEGG to map potential protein targets .

What criteria (e.g., FINER) should guide the evaluation of research questions on this compound’s therapeutic potential?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Ensure access to purified compound and validated assays.
  • Interesting : Align with gaps in cancer cell death mechanisms.
  • Novel : Explore understudied pathways (e.g., necroptosis in drug-resistant tumors).
  • Ethical : Adhere to institutional biosafety protocols.
  • Relevant : Link to clinical challenges like chemotherapy resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rubiarbonol F
Reactant of Route 2
rubiarbonol F

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。